5-Methoxy-1H-pyrazol-3-amine

B-RafV600E inhibitor hinge-binding scaffold pyrazolopyridine vs pyrrolopyridine

5-Methoxy-1H-pyrazol-3-amine (CAS 41307-23-7), also known as 3-amino-5-methoxypyrazole, is a heterocyclic aminopyrazole building block used as a 3-substituted-5-aminopyrazole precursor in the synthesis of pyrazolopyridine inhibitors targeting oncogenic B-RafV600E kinase. Its substitution pattern—a methoxy group at the 5-position and an amino group at the 3-position—enables the construction of 3-methoxypyrazolopyridine hinge-binding cores that have demonstrated superior potency over alternative bicyclic templates in both enzymatic and cellular assays.

Molecular Formula C4H7N3O
Molecular Weight 113.12 g/mol
CAS No. 41307-23-7
Cat. No. B130813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1H-pyrazol-3-amine
CAS41307-23-7
Synonyms(5-Methoxy-1H-pyrazol-3-yl)amine; 
Molecular FormulaC4H7N3O
Molecular Weight113.12 g/mol
Structural Identifiers
SMILESCOC1=NNC(=C1)N
InChIInChI=1S/C4H7N3O/c1-8-4-2-3(5)6-7-4/h2H,1H3,(H3,5,6,7)
InChIKeyDSFUCCQCXNNWLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-1H-pyrazol-3-amine (CAS 41307-23-7): A Critical Building Block for High-Potency B-RafV600E Kinase Inhibitor Development


5-Methoxy-1H-pyrazol-3-amine (CAS 41307-23-7), also known as 3-amino-5-methoxypyrazole, is a heterocyclic aminopyrazole building block used as a 3-substituted-5-aminopyrazole precursor in the synthesis of pyrazolopyridine inhibitors targeting oncogenic B-RafV600E kinase . Its substitution pattern—a methoxy group at the 5-position and an amino group at the 3-position—enables the construction of 3-methoxypyrazolopyridine hinge-binding cores that have demonstrated superior potency over alternative bicyclic templates in both enzymatic and cellular assays .

Why General Aminopyrazole Substitution Fails: The Methoxy Group is a Key Driver of Potency in B-Raf Inhibition


Generic, unsubstituted aminopyrazoles such as 1H-pyrazol-3-amine produce pyrazolopyridine inhibitors with significantly lower enzymatic potencies; for instance, the unsubstituted pyrazolopyridine 13 exhibited a B-RafV600E enzyme IC50 of 17 nM, compared to 4.8 nM for the 3-methoxy analog 17 . Alternative substituents at the 3-position of the pyrazolopyridine core—including bromo, methyl, and dimethylamino—failed to improve potency over the unsubstituted template, underscoring that the methoxy group is not merely a substituent but a specific enabler of enhanced binding interactions at the kinase hinge region . Replacing the pyrazolopyridine core with a pyrrolopyridine hinge binder further degraded potency, with enzyme IC50 of 38 nM for compound 9, demonstrating that generic heterocyclic building blocks cannot recapitulate the activity profile conferred by 5-methoxy-1H-pyrazol-3-amine-derived scaffolds . This specificity makes the compound irreplaceable in research settings aiming to achieve nanomolar B-RafV600E inhibition.

Quantitative Differentiation Evidence for 5-Methoxy-1H-pyrazol-3-amine as a Building Block in B-RafV600E Inhibitor Synthesis


Enzymatic Potency Comparison: 3-Methoxypyrazolopyridine vs Pyrrolopyridine Hinge-Binding Core

In a direct head-to-head comparison within the same study, the 3-methoxypyrazolopyridine inhibitor 17, synthesized from 5-methoxy-1H-pyrazol-3-amine, achieved a B-RafV600E enzyme IC50 of 4.8 nM, whereas the pyrrolopyridine analog 9, constructed from an alternative bicyclic amine building block, achieved an enzyme IC50 of 38 nM . In the cellular pERK assay (Malme-3M cells), compound 17 exhibited an IC50 of 19 nM compared to 94 nM for compound 9 . This represents an 8-fold improvement in enzymatic potency and a 5-fold improvement in cellular potency attributable to the methoxypyrazolopyridine scaffold enabled by the target compound.

B-RafV600E inhibitor hinge-binding scaffold pyrazolopyridine vs pyrrolopyridine kinase inhibitor design

Impact of 3-Substitution on Enzymatic Activity: Methoxy Outperforms Unsubstituted Pyrazolopyridine

Within the pyrazolopyridine series, systematic variation at the 3-position revealed that the unsubstituted pyrazolopyridine 13 yielded an enzyme IC50 of 17 nM, while introduction of a methoxy group (compound 17, derived from 5-methoxy-1H-pyrazol-3-amine) improved enzyme IC50 to 4.8 nM—a 3.5-fold enhancement . Other substituents at the 3-position, including Br (14, 4.0 nM), Me (15, 12 nM), and Me2N (16, 8.2 nM), did not provide the same combination of enzymatic and cellular potency, nor did they maintain the favorable pharmacokinetic properties observed with the methoxy group . This demonstrates that the methoxy substitution is specifically privileged for balanced potency and drug-like properties.

SAR study 3-substituted pyrazolopyridine methoxy vs hydrogen B-RafV600E inhibitor optimization

In Vivo Efficacy: 3-Methoxy Pyrazolopyridines Achieve Tumor Regression in Xenograft Models

Compounds 17 and 19, both constructed from the 5-methoxy-1H-pyrazol-3-amine-derived 3-methoxypyrazolopyridine core, were the only inhibitors from the series to demonstrate meaningful in vivo efficacy. In the Colo205 mouse xenograft model (B-RafV600E-driven colorectal cancer), compound 17 produced a maximum tumor growth inhibition (TGI) of 76% at 125 mg/kg (ED50 = 20 mg/kg), while compound 19 achieved 95% TGI at 100 mg/kg (ED50 = 11 mg/kg), with no body weight loss over the dosing period . In contrast, the unsubstituted pyrazolopyridine 13 and the pyrrolopyridine analog 9 were not advanced to in vivo studies due to insufficient cellular potency . This in vivo validation demonstrates that the methoxy-substituted scaffold is uniquely capable of translating biochemical and cellular potency into tumor regression.

in vivo xenograft tumor growth inhibition B-RafV600E colorectal cancer pharmacodynamic biomarker

Kinase Selectivity: Methoxypyrazolopyridine Core Confers Exceptional Kinome-Wide Selectivity

Compounds 17 and 19, derived from 5-methoxy-1H-pyrazol-3-amine, were profiled against a diverse panel of 228 kinases. Both compounds demonstrated >100-fold selectivity for B-RafV600E against 223 of the 228 kinases tested (97.8%), with only 5 kinases showing less than 100-fold selectivity . This selectivity profile is a critical differentiator, as off-target kinase inhibition is a major source of toxicity in kinase drug development. The selectivity is attributed to the 3-methoxypyrazolopyridine hinge-binding motif, which makes specific polar and hydrophobic contacts with the B-Raf ATP-binding site, including a π-stacking interaction between the pyrazole moiety and Trp531 .

kinase selectivity profiling off-target screening B-RafV600E selectivity drug safety

Recommended Application Scenarios for 5-Methoxy-1H-pyrazol-3-amine Based on Quantitative Evidence


Medicinal Chemistry: B-RafV600E Kinase Inhibitor Hit-to-Lead Programs

5-Methoxy-1H-pyrazol-3-amine is the critical building block for constructing 3-methoxypyrazolopyridine hinge-binding cores that deliver enzyme IC50 values as low as 1.7–4.8 nM and cellular potency of 19–20 nM in B-RafV600E-driven melanoma and colorectal cancer cell lines . Its use in hit-to-lead programs directly enables access to the most potent and selective chemotype from the pyrazolopyridine amide series, validated by head-to-head superiority over pyrrolopyridine (8-fold enzymatic advantage) and unsubstituted pyrazolopyridine (3.5-fold advantage) .

Kinase Selectivity Profiling and Safety Pharmacology Studies

Derivatives synthesized from this building block have demonstrated >100-fold selectivity against 97.8% of a 228-kinase panel, making 5-methoxy-1H-pyrazol-3-amine an optimal starting material for programs where kinome-wide selectivity is a primary design criterion . Projects focused on minimizing off-target kinase-related toxicities can benefit from the inherent selectivity of the methoxypyrazolopyridine scaffold.

In Vivo Pharmacology and Translational Oncology Model Development

Compounds derived from 5-methoxy-1H-pyrazol-3-amine achieved up to 95% tumor growth inhibition in Colo205 mouse xenograft models with no body weight loss, demonstrating that this building block provides a validated path from biochemical potency to in vivo efficacy . Research groups aiming to advance B-RafV600E inhibitors into preclinical development should prioritize this intermediate to maximize the probability of achieving tumor regression endpoints.

Structure-Activity Relationship (SAR) Studies Around Type I/II Kinase Hinge Binders

The methoxy group at the 5-position of the aminopyrazole building block introduces a defined steric and electronic element at the 3-position of the resulting pyrazolopyridine, enabling systematic SAR exploration of kinase hinge-binding interactions. The 3-methoxy modification was the only substitution among those tested (H, Br, Me, Me2N) to deliver a 300-fold cumulative potency improvement over the original pyridine lead while maintaining favorable pharmacokinetic properties . This makes the compound a preferred reagent for kinase inhibitor SAR libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methoxy-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.